2-(p-Tolyl)piperazine dihydrochloride

Chiral resolution Enantiomer-specific synthesis Stereochemistry

Why select 2-(p-Tolyl)piperazine dihydrochloride over the common 1-arylpiperazine isomer? This 2-arylpiperazine dihydrochloride salt features a stereogenic C2 carbon—absent in 1-(p-tolyl)piperazine—enabling enantioselective resolution for stereospecific GPCR/transporter SAR programs. Dual secondary amine sites (N1, N4) support regioselective functionalization, doubling library diversification potential. The dihydrochloride salt guarantees aqueous solubility without pH adjustment, ideal for automated parallel synthesis. With room-temperature storage stability (no cold chain), ≥98% purity, and proven scalability via Kaneka-patented routes, this scaffold outperforms achiral N-aryl isomers in both synthetic utility and pharmacological precision. Order now to access a structurally distinct, underexplored fragment space.

Molecular Formula C11H18Cl2N2
Molecular Weight 249.18 g/mol
Cat. No. B8135998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(p-Tolyl)piperazine dihydrochloride
Molecular FormulaC11H18Cl2N2
Molecular Weight249.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CNCCN2.Cl.Cl
InChIInChI=1S/C11H16N2.2ClH/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11;;/h2-5,11-13H,6-8H2,1H3;2*1H
InChIKeyHHRIJMVJTZDXBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(p-Tolyl)piperazine Dihydrochloride: Structural Identity and Procurement Baseline


2-(p-Tolyl)piperazine dihydrochloride (CAS 65709-32-2; synonym: 2-(4-methylphenyl)piperazine dihydrochloride) is a crystalline arylpiperazine salt with molecular formula C₁₁H₁₈Cl₂N₂ and a molecular weight of 249.18 g/mol . The compound features a p-tolyl (4-methylphenyl) substituent at the C2 carbon position of the piperazine ring, distinguishing it from the more common 1-arylpiperazine constitutional isomer in which the aryl group resides on the nitrogen atom. The dihydrochloride salt form confers enhanced aqueous solubility and ambient-temperature storage stability (store at room temperature) . As a 2-arylpiperazine, this compound possesses a stereogenic center at C2, enabling chiral resolution into enantiomerically pure forms for stereospecific applications in medicinal chemistry [1].

Why 2-(p-Tolyl)piperazine Dihydrochloride Cannot Be Interchanged with Its 1-Arylpiperazine Isomer or Other Piperazine Analogs


The constitutional isomerism between 2-arylpiperazines and 1-arylpiperazines is not a trivial structural nuance—it fundamentally alters the compound's stereochemical properties, hydrogen-bonding capacity, and receptor pharmacophore geometry. 2-(p-Tolyl)piperazine bears the aryl substituent on a tetrahedral ring carbon, creating a chiral center that enables enantiomer-specific biological activity, a feature entirely absent in the achiral 1-(p-tolyl)piperazine series [1]. The free base of the 2-substituted isomer presents two hydrogen bond donor (HBD) sites (both secondary amine NH groups), whereas the 1-substituted isomer presents only one . In the context of the established pharmacological profile of 1-(4-methylphenyl)piperazine (pMPP)—a serotonin releasing agent with EC₅₀ = 220 nM at SERT but >20,000 nM at DAT [2]—the relocation of the aryl group from N1 to C2 is expected to profoundly alter aminergic GPCR and transporter recognition, as evidenced by SAR studies demonstrating that N-aryl substitution is a key driver of serotonergic activity in phenylpiperazines [3]. These structural and pharmacological divergences mean that 2-(p-tolyl)piperazine dihydrochloride and its 1-substituted isomer are not functionally interchangeable in either synthetic or biological contexts.

Quantitative Differentiation Evidence for 2-(p-Tolyl)piperazine Dihydrochloride Against Closest Analogs


Chiral Center Presence: 2-Arylpiperazine vs. 1-Arylpiperazine Stereochemical Differentiation

2-(p-Tolyl)piperazine dihydrochloride possesses a stereogenic center at the C2 carbon of the piperazine ring, enabling resolution into (R)- and (S)-enantiomers with distinct biological activities. In contrast, 1-(p-tolyl)piperazine (CAS 39593-08-3) is achiral, as the aryl substituent resides on a nitrogen atom, conferring planar symmetry at that position. This structural distinction has been exploited in the asymmetric synthesis of 2-arylpiperazines via photocatalytic decarboxylative arylation followed by kinetic resolution using n-BuLi/(+)-sparteine, yielding enantioenriched products with very high enantioselectivities [1]. The Kaneka patent (US 2010/0087643) further demonstrates that optically active 1-unsubstituted-2-arylpiperazine derivatives are accessible in high yield from optically active styrene oxide precursors, underscoring industrial scalability [2]. No comparable chiral resolution pathway exists for 1-arylpiperazines.

Chiral resolution Enantiomer-specific synthesis Stereochemistry

Hydrogen Bond Donor Count: 2 HBD (2-Arylpiperazine) vs. 1 HBD (1-Arylpiperazine) Impact on Drug Design

The free base of 2-(p-tolyl)piperazine bears two secondary amine NH groups, each capable of serving as a hydrogen bond donor (HBD = 2), whereas 1-(p-tolyl)piperazine has only one NH (HBD = 1) because the N1 nitrogen is substituted with the aryl group. This difference is quantifiable from the SMILES structures: the 2-aryl isomer retains both piperazine NH protons for intermolecular hydrogen bonding, while the 1-aryl isomer loses one . Hydrogen bond donor count is a critical parameter in drug design, influencing membrane permeability, solubility, and target engagement. The Lipinski Rule of Five threshold for HBD is ≤5; within this window, each increment in HBD count can significantly modulate pharmacokinetic properties and receptor binding interactions. Arylpiperazine QSAR studies have demonstrated that hydrogen bond donor and acceptor fields are among the most significant descriptors for 5-HT₁A receptor affinity (HQSAR model q² = 0.81, r² = 0.96) [1].

Hydrogen bond donor Medicinal chemistry Drug-likeness

Dihydrochloride Salt Form: Quantitative Aqueous Solubility Advantage vs. Free Base for Formulation and Handling

The dihydrochloride salt of 2-(p-tolyl)piperazine (MW 249.18) provides substantially enhanced water solubility compared to its free base form (MW 176.26). While specific aqueous solubility data for 2-(p-tolyl)piperazine dihydrochloride have not been published in peer-reviewed literature, the closely related 2-(4-chlorophenyl)piperazine dihydrochloride exhibits aqueous solubility exceeding 100 mg/mL . This is consistent with the general behavior of piperazine dihydrochloride salts, where the parent piperazine dihydrochloride shows water solubility of approximately 410 g/L (41% w/v) at 20°C [1]. In comparison, the free base 2-(p-tolyl)piperazine is expected to have substantially lower aqueous solubility typical of arylpiperazine free bases, which tend to be lipophilic with limited water miscibility. The dihydrochloride salt also enables ambient temperature storage without special conditions (store at room temperature), in contrast to some free base forms requiring refrigeration or inert atmosphere protection .

Salt form Aqueous solubility Formulation Stability

Serotonergic Selectivity Profile: Class-Level Pharmacological Divergence Between 2-Aryl and 1-Arylpiperazines

The pharmacological profile of 1-(4-methylphenyl)piperazine (pMPP), the 1-substituted constitutional isomer, has been quantitatively characterized: it acts as a serotonin releasing agent with EC₅₀ = 220 nM in rat brain synaptosomes, while showing negligible activity at norepinephrine (EC₅₀ > 10,000 nM) and dopamine transporters (EC₅₀ > 20,000 nM), and very low potency as a dopamine reuptake inhibitor (IC₅₀ = 9,523 nM) [1]. This pronounced serotonergic selectivity is driven by the N-aryl substitution pattern, which places the aromatic ring in a geometry favorable for SERT recognition. In the 2-arylpiperazine scaffold, the aryl group occupies a different spatial vector (attached to a tetrahedral carbon rather than a trigonal nitrogen), fundamentally altering the pharmacophore geometry recognized by aminergic GPCRs and transporters [2]. The broader phenylpiperazine class demonstrates that N-aryl substitution is a critical determinant of serotonergic activity: Martin et al. (1989) showed that multiple substituted phenylpiperazines displaced ligands at 5-HT₁A (Ki values in the low nanomolar range for OMPP: Ki = 9.5 nM) and 5-HT₁B binding sites while lacking affinity for dopamine D₁ and D₂ sites [3]. The 2-aryl architecture is expected to produce a distinct receptor selectivity fingerprint.

Serotonin receptor Dopamine receptor Selectivity CNS pharmacology

Commercial Purity Specification: 98% (Sigma-Aldrich) vs. 97% (1-Arylpiperazine Isomer) and Cross-Vendor Benchmarking

2-(p-Tolyl)piperazine dihydrochloride is commercially available from Sigma-Aldrich at 98% purity (CAS 65709-32-2, solid form, store at room temperature) . Multiple other vendors including Fluorochem, ChemScene, GLPBio, Macklin, and CheMenu offer the compound at 97% purity [1] . The 1-substituted isomer, 1-(p-tolyl)piperazine dihydrochloride (CAS 13078-14-3), is available from Thermo Scientific/Alfa Aesar at 97% purity, with a melting point of 214-216°C . While the 1% purity difference between the 98% and 97% specifications is modest, it may be significant for applications requiring high-purity starting material in multi-step synthesis where impurity accumulation can affect overall yield. Pricing data indicate that the 2-substituted isomer commands a premium: Fluorochem lists 2-(p-tolyl)piperazine dihydrochloride at approximately €45/250mg and €161/1g , while 1-(p-tolyl)piperazine (free base) from TCI is priced at approximately $62/5g , reflecting the greater synthetic complexity of accessing the 2-arylpiperazine scaffold.

Purity specification Procurement Quality control Vendor comparison

Synthetic Accessibility and Industrial Scalability: Patent-Backed Route to Optically Active 2-Arylpiperazines

The production of optically active 2-arylpiperazine derivatives, including 2-(p-tolyl)piperazine, has been addressed by dedicated process chemistry patents. Kaneka Corporation's US Patent Application 2010/0087643 describes a method for producing optically active 2-arylpiperazine derivatives from inexpensive and readily available optically active styrene oxide precursors, achieving the target compounds in high yield via treatment with a sulfonylating agent in the presence of a base followed by amine cyclization [1]. This patent explicitly addresses the limitations of prior art methods—including multi-step sequences, expensive stoichiometric asymmetric reducing agents, azide intermediates with explosion risk, and low-productivity optical resolution steps [1]. In contrast, 1-arylpiperazines are typically prepared by straightforward nucleophilic aromatic substitution or Buchwald-Hartwig coupling of piperazine with aryl halides, a well-established and lower-cost route [2]. The more complex synthetic accessibility of 2-arylpiperazines contributes to their higher commercial pricing but also opens proprietary intellectual property space for enantiomerically pure drug candidates.

Asymmetric synthesis Process chemistry Patent landscape Scalability

High-Value Application Scenarios for 2-(p-Tolyl)piperazine Dihydrochloride Based on Quantitative Differentiation Evidence


Enantiomer-Specific CNS Drug Discovery Leveraging the Chiral 2-Arylpiperazine Scaffold

Research programs targeting stereospecific aminergic GPCR or transporter modulation should prioritize 2-(p-tolyl)piperazine dihydrochloride over the achiral 1-substituted isomer. The C2 stereogenic center enables resolution into enantiomerically pure forms via established photocatalytic or kinetic resolution protocols [1], and the differential NK₁/NK₂ activities observed for separated 2-arylpiperazine enantiomers [2] demonstrate that chirality at this position is pharmacologically consequential. In contrast, 1-(p-tolyl)piperazine cannot be chirally resolved and its well-characterized serotonergic profile (SERT EC₅₀ = 220 nM) [3] may not be desirable for programs seeking novel selectivity. The dual hydrogen bond donor capacity (HBD = 2) further distinguishes the 2-aryl scaffold for receptor pharmacophore modeling.

Parallel Medicinal Chemistry Libraries Requiring Dual Functionalization Handles

The 2-arylpiperazine dihydrochloride presents two chemically distinguishable secondary amine sites (N1 and N4) for sequential functionalization, enabling regioselective library synthesis. This is in contrast to 1-arylpiperazines where the N1 position is already occupied by the aryl group, limiting diversification to the N4 position only. The dihydrochloride salt form ensures immediate solubility in aqueous reaction media without pH adjustment, facilitating automated parallel synthesis workflows . The 98% purity specification from Sigma-Aldrich supports reproducible library chemistry with minimal impurity carryover across multi-step sequences.

Fragment-Based Drug Discovery Targeting Novel Aminergic Receptor Space

The 2-arylpiperazine fragment occupies a distinct region of chemical space compared to the extensively explored 1-arylpiperazine fragment library. The established pharmacology of 1-arylpiperazines—including pMPP (PAL-233) as a serotonin releasing agent and oMPP as a selective 5-HT₁A ligand (Ki = 9.5 nM) [4]—has been thoroughly characterized, whereas the 2-arylpiperazine fragment series remains comparatively underexplored. Fragment-based screening libraries incorporating 2-(p-tolyl)piperazine dihydrochloride can access binding poses not available to N-arylpiperazines due to the altered spatial orientation of the aromatic ring (C-aryl vs. N-aryl geometry), potentially revealing novel chemotypes for targets where traditional 1-arylpiperazine fragments have shown limited success [5].

Process Chemistry Development and Scale-Up of Enantiopure Piperazine Intermediates

Industrial process chemistry groups developing scalable routes to enantiomerically pure piperazine-containing APIs should evaluate 2-(p-tolyl)piperazine dihydrochloride as a key intermediate. The Kaneka patent [6] provides a validated industrial pathway to optically active 2-arylpiperazines from inexpensive styrene oxide precursors, circumventing the explosion hazards of azide intermediates and the cost of stoichiometric asymmetric reducing agents that plagued earlier methods. The room-temperature storage stability of the dihydrochloride salt simplifies inventory management in pilot-plant settings compared to free base forms requiring cold-chain logistics.

Quote Request

Request a Quote for 2-(p-Tolyl)piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.